2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound that features both thiophene and pyridine rings. These structures are known for their stability and versatility in organic synthesis, making this compound a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves the coupling of thiophene and pyridine derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions are performed under mild conditions and often involve the use of base and solvent systems like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be employed to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)pyridine: A simpler analog with similar structural features but lacking the acetamide group.
N-(pyridin-3-ylmethyl)acetamide: Contains the pyridine and acetamide moieties but lacks the thiophene ring.
Thiophene-2-carboxamide: Features the thiophene ring and acetamide group but lacks the pyridine ring.
Uniqueness
2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(8-14-3-1-5-20-14)18-10-12-7-13(11-17-9-12)15-4-2-6-21-15/h1-7,9,11H,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAUTASAWDWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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